(3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol
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Overview
Description
(3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol is a chiral piperidine derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol typically involves the use of enantioselective catalytic processes. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted piperidine derivative, using chiral catalysts. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a chiral ligand to induce the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
- (3R,4S)-4-hydroxy-3-methyl-2-oxohexylphosphonic acid
- (3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-phenylpiperidin-4-ol
Uniqueness
Compared to similar compounds, (3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol exhibits unique stereochemical properties that enhance its binding specificity and efficacy in biological systems. Its distinct structure allows for selective interactions with target proteins, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
(3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-3-12-11-15(2)10-9-14(12,16)13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3/t12-,14+/m1/s1 |
InChI Key |
QESXDAXFGSYTML-OCCSQVGLSA-N |
Isomeric SMILES |
CC[C@@H]1CN(CC[C@]1(C2=CC=CC=C2)O)C |
Canonical SMILES |
CCC1CN(CCC1(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
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